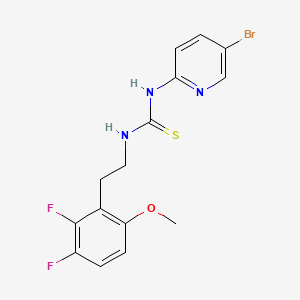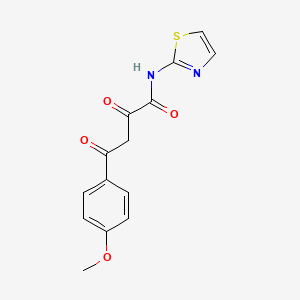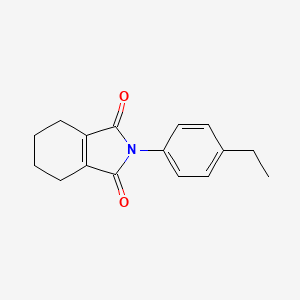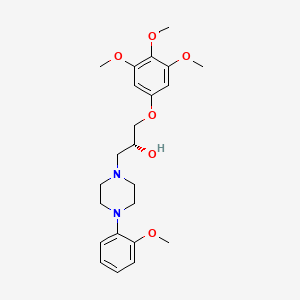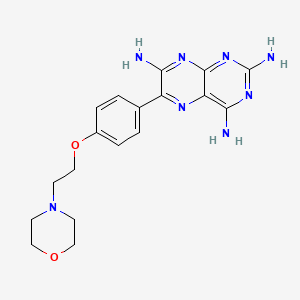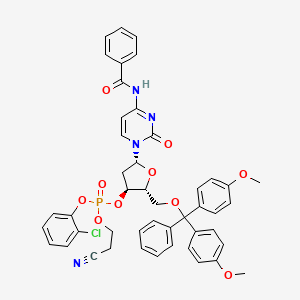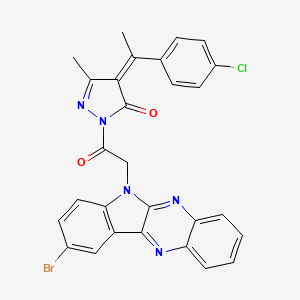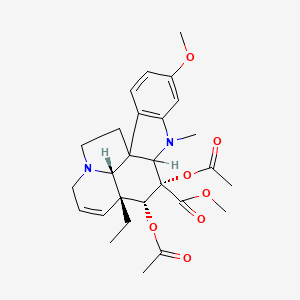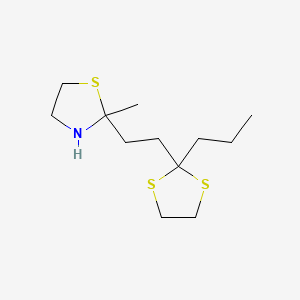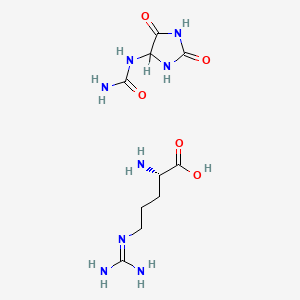
Arginine allantoinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginine allantoinate is a compound formed by the combination of arginine, an amino acid, and allantoin, a diureide of glyoxylic acid Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, while allantoin is recognized for its skin-soothing and healing properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arginine allantoinate typically involves the reaction of arginine with allantoin under controlled conditions. One common method is to dissolve arginine in water and then add allantoin to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactors where arginine and allantoin are combined under controlled conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions: Arginine allantoinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while substitution reactions can produce a range of derivatives with different functional groups.
科学研究应用
Arginine allantoinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its wound healing properties and potential use in treating skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-soothing properties.
作用机制
The mechanism of action of arginine allantoinate involves its interaction with cellular components and pathways. Arginine, as a precursor for nitric oxide, plays a crucial role in vasodilation and immune response. Allantoin, on the other hand, promotes cell proliferation and tissue regeneration. The combination of these effects results in enhanced wound healing and skin repair. The molecular targets include nitric oxide synthase and various growth factors involved in tissue regeneration.
相似化合物的比较
Arginine: An amino acid with roles in protein synthesis and nitric oxide production.
Allantoin: A compound known for its skin-soothing and healing properties.
Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: An amino acid that plays a role in the urea cycle and is a precursor for polyamines.
Uniqueness: Arginine allantoinate is unique due to the combination of the properties of arginine and allantoin. This dual functionality makes it particularly valuable in applications where both nitric oxide production and skin healing are desired. The compound’s ability to promote vasodilation and tissue regeneration simultaneously sets it apart from other similar compounds.
属性
CAS 编号 |
59767-05-4 |
|---|---|
分子式 |
C10H20N8O5 |
分子量 |
332.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H14N4O2.C4H6N4O3/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(10)6-1-2(9)8-4(11)7-1/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11)/t4-;/m0./s1 |
InChI 键 |
HVZKPCVTHGFSJK-WCCKRBBISA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


